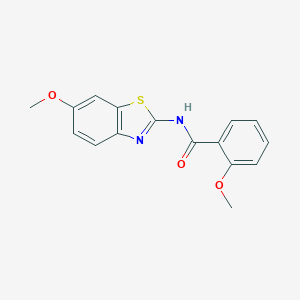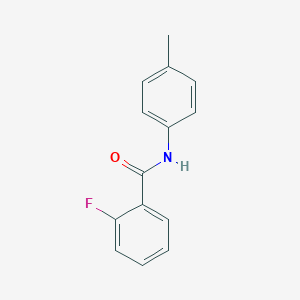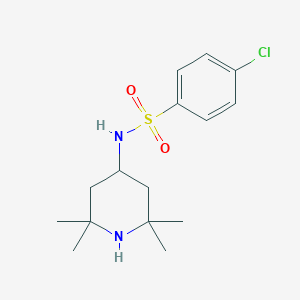![molecular formula C15H13ClN2O2S B246222 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzimidazole derivatives and is a potent inhibitor of glutathione S-transferase (GST) enzymes. CDNB is highly soluble in water and has a molecular weight of 325.78 g/mol.
作用机制
CDNB acts as a competitive inhibitor of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes. It binds to the active site of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles, preventing the binding of other substrates. CDNB is also a substrate for 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes, and its conjugation with glutathione by 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles results in the formation of a stable product that can be measured spectrophotometrically.
Biochemical and Physiological Effects:
CDNB has been shown to have a range of biochemical and physiological effects. It has been reported to induce oxidative stress and apoptosis in cancer cells. CDNB has also been shown to induce the expression of antioxidant enzymes such as catalase and superoxide dismutase. In addition, CDNB has been reported to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
CDNB is a widely used tool in scientific research due to its high solubility in water and its potent inhibitory activity on 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes. However, CDNB has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. CDNB is also sensitive to light and air, and its stability can be affected by storage conditions.
未来方向
There are several future directions for the study of CDNB. One potential direction is the development of new inhibitors of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes based on the structure of CDNB. Another direction is the investigation of the role of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes in drug resistance in cancer cells. CDNB has also been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore these potential applications of CDNB.
合成方法
The synthesis of CDNB involves the reaction of 4-chlorobenzenesulfonyl chloride with 5,6-dimethylbenzimidazole in the presence of a base such as triethylamine. The reaction yields CDNB as a white crystalline solid, which is then purified by recrystallization.
科学研究应用
CDNB is widely used in scientific research as a tool to study the activity of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes. 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB is a substrate for 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes, and its conjugation with glutathione by 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles can be measured spectrophotometrically. CDNB is also used to study the inhibitory activity of compounds on 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes.
属性
分子式 |
C15H13ClN2O2S |
|---|---|
分子量 |
320.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 |
InChI 键 |
ILIPYKUTNPUOEX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)






![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)